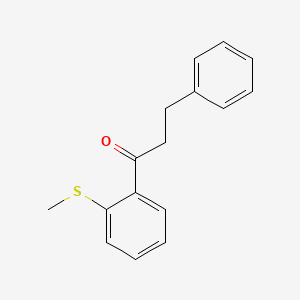

3-Phenyl-2'-thiomethylpropiophenone

Beschreibung

3-Phenyl-2'-thiomethylpropiophenone is a propiophenone derivative characterized by a thiomethyl (-SCH₃) substituent at the 2' position of the phenyl ring attached to the ketone group.

Eigenschaften

IUPAC Name |

1-(2-methylsulfanylphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16OS/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBDDJIBJFVZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643973 | |

| Record name | 1-[2-(Methylsulfanyl)phenyl]-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-18-6 | |

| Record name | 1-[2-(Methylsulfanyl)phenyl]-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2’-thiomethylpropiophenone typically involves the reaction of 2-bromo-1-phenylpropan-1-one with thiomethylbenzene under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiomethyl group replaces the bromine atom. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Phenyl-2’-thiomethylpropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-2’-thiomethylpropiophenone undergoes various types of chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Nitro derivatives, halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Phenyl-2’-thiomethylpropiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its potential binding affinity with biological macromolecules.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs.

Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Phenyl-2’-thiomethylpropiophenone depends on its interaction with target molecules. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The thiomethyl group and phenyl ring play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

- Structure : Differs by the addition of chlorine substituents at the 2' and 5' positions.

- This derivative is explicitly cited as a pharmaceutical intermediate, suggesting utility in bioactive molecule synthesis .

- Applications : Likely used in the development of halogenated drug candidates due to enhanced stability and binding affinity.

3-Phenyl-2:4-thiazolidione

- Structure: Features a thiazolidinone ring (containing sulfur and nitrogen) instead of a thiomethyl group.

- Properties: Polymorphic forms exhibit melting points of 143–144°C (stable at room temperature) and 147–148°C (stable above 100°C) . The thiazolidinone ring enables hydrogen bonding, impacting solubility and crystallinity.

- Applications : Studied for solid-state polymorphism, relevant to drug formulation and material science.

Ethyl 3-Phenyl-2,3-epoxybutanoate

- Structure : Contains an epoxy group and ester functionality (C₁₂H₁₄O₃, MW: 206.24) .

- Properties : The epoxy group confers reactivity for ring-opening reactions, while the phenyl group contributes to aromatic interactions.

- Applications: Used in fragrances (e.g., strawberry, floral notes) due to its fruity odor profile, contrasting with the pharmaceutical focus of propiophenone derivatives.

1-(2-Furyl)-3-(3-Methyl-2-thienyl)-propenone

- Structure : α,β-unsaturated ketone with thiophene and furan rings (C₁₂H₁₀O₂S) .

- Properties: Conjugation in the propenone backbone facilitates nucleophilic additions. Thiophene and furan rings enable π-π stacking and charge-transfer interactions.

- Applications : Investigated in material science for electronic properties and intermolecular interactions.

Thiazinone Derivatives (e.g., Nitro-substituted)

- Structure: Six-membered thiazinone rings with nitro groups (e.g., C₁₅H₁₃N₃O₃S) .

- Properties : Nitro groups introduce strong electron-withdrawing effects, influencing electronic structure and crystal packing.

- Applications : Crystal structure studies reveal insights into molecular stability and packing efficiency.

Comparative Data Table

Key Research Findings

- Reactivity: Thiomethyl groups in propiophenones (e.g., 2',5'-dichloro derivative) may participate in nucleophilic substitutions or serve as directing groups in further functionalization .

- Solid-State Behavior : Polymorphism in 3-phenyl-2:4-thiazolidione underscores the importance of crystallization conditions in drug development .

- Electronic Effects: Thiophene and furan rings in propenone derivatives enhance conjugation, influencing optoelectronic properties .

- Applications: The dichotomy between pharmaceutical (propiophenones) and industrial (epoxy esters) uses highlights the role of functional groups in determining compound utility .

Biologische Aktivität

3-Phenyl-2'-thiomethylpropiophenone (CAS No. 898764-18-6) is an organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

3-Phenyl-2'-thiomethylpropiophenone features a unique structure characterized by:

- Molecular Formula : C16H16OS

- Molecular Weight : 256.36 g/mol

- Functional Groups : Contains a phenyl group, thiomethyl group, and a propiophenone backbone.

The compound's structure contributes to its reactivity and interaction with biological systems, particularly in enzyme inhibition and protein interactions.

The biological activity of 3-Phenyl-2'-thiomethylpropiophenone is primarily linked to its ability to interact with various biological macromolecules. The thiomethyl group and phenyl ring enhance its binding affinity to target enzymes, potentially acting as enzyme inhibitors. This mechanism can prevent substrate binding at the active site, thereby inhibiting catalytic activity.

Anticancer Activity

Recent studies have explored the anticancer properties of 3-Phenyl-2'-thiomethylpropiophenone. For instance, research involving various cancer cell lines has demonstrated its potential to inhibit cell proliferation and induce apoptosis.

Case Study : In vitro experiments conducted on osteosarcoma cell lines revealed that derivatives similar to 3-Phenyl-2'-thiomethylpropiophenone exhibited significant cytotoxic effects, promoting apoptotic cell death and inhibiting tumor cell migration . Additionally, in vivo studies using xenograft models showed reduced tumor growth rates when treated with compounds related to this class .

Enzyme Inhibition

The compound has been investigated for its role in enzyme inhibition. For example, it may inhibit specific kinases or proteases involved in cancer progression. The binding interactions can be studied using molecular docking simulations to predict the affinity of the compound for various targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Phenyl-2'-thiomethylpropiophenone, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Phenylpropiophenone | Lacks thiomethyl group; less versatile | Limited anticancer effects |

| 3-Phenylpropiophenone | Similar structure; no thiomethyl group | Different reactivity |

| 2'-Thiomethylacetophenone | Contains thiomethyl; different phenyl positioning | Varies in enzyme inhibition |

QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of compounds related to 3-Phenyl-2'-thiomethylpropiophenone. These models help in understanding how structural modifications can enhance or reduce biological efficacy .

Toxicity Profiles

Toxicological assessments are crucial for determining the safety profile of 3-Phenyl-2'-thiomethylpropiophenone. Preliminary studies indicate that while it exhibits promising biological activity, further investigations into its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are necessary to ensure safe therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.